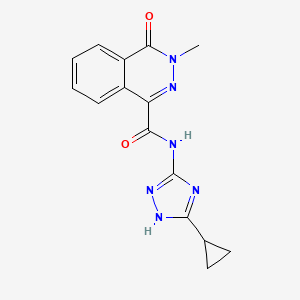

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS: 1435996-13-6) is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a 3-methyl-4-oxophthalazine core via a carboxamide bridge. Its molecular formula is C₁₅H₁₄N₆O₂, with a molecular weight of 310.31 g/mol . The cyclopropyl substituent on the triazole ring enhances metabolic stability by reducing oxidative degradation, a common strategy in medicinal chemistry.

Properties

Molecular Formula |

C15H14N6O2 |

|---|---|

Molecular Weight |

310.31 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C15H14N6O2/c1-21-14(23)10-5-3-2-4-9(10)11(20-21)13(22)17-15-16-12(18-19-15)8-6-7-8/h2-5,8H,6-7H2,1H3,(H2,16,17,18,19,22) |

InChI Key |

CGBPKHGIAMDFIA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazines with Diketones

Phthalazine derivatives are commonly synthesized via condensation of hydrazines with diketones or anhydrides. For example:

-

Reaction of hydrazine hydrate with 2-fluoro-5-formylbenzoic acid yields intermediates that cyclize to form phthalazinone scaffolds.

-

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS 16015-52-4) is a precursor, synthesized via cyclization of hydrazine derivatives with β-keto esters.

Table 1: Phthalazine Core Synthesis Conditions

| Precursor | Reagent/Conditions | Yield (%) | Source |

|---|---|---|---|

| 2-Fluoro-5-formylbenzoic acid | Hydrazine hydrate, THF, 70°C, 3h | 83 | |

| β-Keto ester | Hydrazine, ethanol, reflux | N/A |

Triazole Substituent Preparation

The 3-cyclopropyl-1H-1,2,4-triazol-5-yl group is introduced via:

Cyclopropanation of Triazole Derivatives

Cyclopropyl groups are typically added via:

-

Cyclocondensation of hydrazines with β-keto esters followed by cyclopropanation using reagents like cyclopropanamine.

-

Cross-coupling reactions (e.g., palladium-catalyzed Suzuki-Miyaura) for aryl cyclopropane formation.

Example Synthesis Pathway :

-

Triazole Formation : React 1,2,4-triazole with cyclopropanamine under basic conditions (e.g., K₂CO₃ in DMF).

-

Purification : Recrystallization or column chromatography.

Amide Bond Formation

The carboxamide linkage connects the phthalazine core to the triazole moiety. Key methods include:

Coupling Reagents

-

HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA in acetonitrile, as demonstrated in analogous reactions.

-

Ester-to-Amide Conversion : Hydrolysis of methyl esters (e.g., methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate) to carboxylic acids, followed by coupling with amines.

Table 2: Amide Coupling Conditions

| Starting Material | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Phthalazine carboxylic acid | HBTU, DIPEA, acetonitrile, 20°C, 3.5h | 52.1 | |

| Phthalazine methyl ester | NaOH, ethylene glycol, 115°C, 15h | 75.8 |

Purification and Characterization

Post-synthesis steps include:

Table 3: Spectral Data for Key Intermediates

| Compound | ¹H NMR (δ) | HRMS (m/z) | Source |

|---|---|---|---|

| Phthalazine carboxylic acid | 7.17 (t), 7.34 (dd), 7.77 (dt), 8.25 (dd) | 394.2 | |

| Triazole intermediate | 0.71–0.92 (CH₂), 1.85 (CH) | N/A |

Optimization and Challenges

-

Regioselectivity : Cyclization of hydrazines may require acidic/basic conditions to control positional isomerism.

-

Yield Enhancement : Use of (S,S)-2,8-diazabicyclo[4.3.0]nonane (DABCO) improves coupling efficiency.

-

Scalability : Industrial methods employ optimized solvent systems (e.g., n-butanol) and temperature control.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazine + β-keto ester | Cyclization, cyclopropanation, coupling | High yield (75–83%) | Multi-step, labor-intensive |

| Suzuki-Miyaura coupling | Palladium catalysis, cyclopropane addition | Functional group tolerance | High cost, catalyst removal |

| HBTU-mediated coupling | Direct amide bond formation | Mild conditions, short reaction time | Requires pure starting materials |

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biochemical pathways.

Medicine: Research has indicated its potential as a therapeutic agent for treating diseases related to its inhibitory activity.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes or proteins, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in certain diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic carboxamides, focusing on molecular features, synthesis, and applications.

Structural and Molecular Comparisons

Key Differences and Innovations

- Heterocycle Impact : The 1,2,4-triazole in the main compound offers hydrogen-bonding capacity, advantageous for target binding, whereas thiadiazoles () prioritize lipophilicity .

- Substituent Strategy: Chloro/cyano groups in increase reactivity but may raise toxicity concerns, whereas cyclopropyl in the main compound balances stability and safety .

- Synthetic Complexity : Macrocyclic triazoles () require advanced stereochemical control, unlike the simpler linear synthesis of the main compound .

Biological Activity

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H14N6O2

Molecular Weight : 310.31 g/mol

IUPAC Name : N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI Key : CGBPKHGIAMDFIA-UHFFFAOYSA-N

Canonical SMILES : CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)C4CC4

The compound features a unique combination of a triazole ring and a phthalazine moiety, which contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes or proteins, thereby blocking their activity and influencing various biochemical pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play critical roles.

Key Enzymatic Targets

- Fatty Acid Amide Hydrolase (FAAH) : The compound has shown potential as an inhibitor of FAAH, which is involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance the levels of endogenous cannabinoids, potentially providing analgesic effects .

- Other Enzymes : Preliminary studies suggest that this compound may also target other enzymes involved in metabolic pathways related to inflammation and pain .

Anticancer Properties

Research indicates that compounds with similar structures to N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine have exhibited anticancer activities. For example:

- Triazole Derivatives : Compounds containing the 1,2,4-triazole ring have demonstrated significant cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens:

- Mechanism : They may disrupt fungal cell wall synthesis or inhibit key metabolic pathways in bacteria .

Anti-inflammatory Effects

Given its enzyme inhibition capacity, particularly on FAAH:

- Potential Effects : The compound could reduce inflammation by modulating endocannabinoid signaling pathways .

Comparative Analysis

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Cyclocondensation of phthalazine derivatives with triazole-containing precursors. For example, coupling 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with 3-cyclopropyl-1H-1,2,4-triazol-5-amine under amide-forming conditions.

- Step 2: Use of coupling agents (e.g., EDC/HOBT) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours .

- Step 3: Purification via column chromatography or recrystallization. Yield optimization may require adjusting stoichiometric ratios and reaction time .

Q. Which spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon frameworks, particularly confirming the cyclopropyl and triazole moieties .

- X-ray Crystallography: Single-crystal X-ray diffraction using programs like SHELX for structure refinement. Bond lengths and angles are critical for validating stereoelectronic effects .

- Mass Spectrometry (HRMS): High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in vitro?

- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts.

- Cell Viability Studies: MTT or resazurin assays to evaluate cytotoxicity.

- Solubility Optimization: Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate poor aqueous solubility, a common issue with heterocyclic carboxamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Parameter Screening: Use Design of Experiments (DoE) to test variables:

- Temperature (e.g., 50–100°C), solvent polarity (DMF vs. THF), and catalyst loading.

- Stoichiometric ratios (1:1 to 1:1.2 for amine:carboxylic acid derivatives) .

- Real-Time Monitoring: Techniques like in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Control Experiments: Include positive/negative controls (e.g., known inhibitors) to validate assay reproducibility.

- Orthogonal Assays: Test activity in complementary systems (e.g., cell-free vs. cell-based assays) to distinguish target-specific effects from off-target interactions .

- Metabolic Stability Analysis: Investigate compound degradation in serum or microsomal preparations to explain discrepancies between short- and long-term assays .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or receptors). Focus on triazole-phthalazine stacking and hydrogen-bonding motifs .

- Molecular Dynamics (MD): Simulate ligand-protein complexes over 100+ ns to assess conformational stability and entropy-driven binding .

- QSAR Models: Train machine learning algorithms on analogs to predict bioactivity and prioritize synthetic targets .

Q. What advanced techniques address solubility and bioavailability challenges during in vivo studies?

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to enhance plasma half-life .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve permeability, followed by enzymatic activation in target tissues .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.